2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo-
CAS No.: 1190322-30-5
Cat. No.: VC8215911
Molecular Formula: C7H4ClIN2O
Molecular Weight: 294.48 g/mol
* For research use only. Not for human or veterinary use.
![2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- - 1190322-30-5](/images/structure/VC8215911.png)
Specification
CAS No. | 1190322-30-5 |
---|---|
Molecular Formula | C7H4ClIN2O |
Molecular Weight | 294.48 g/mol |
IUPAC Name | 6-chloro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Standard InChI | InChI=1S/C7H4ClIN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12) |
Standard InChI Key | PEWRVRXSFAGKSP-UHFFFAOYSA-N |
SMILES | C1C2=C(NC1=O)N=C(C=C2I)Cl |
Canonical SMILES | C1C2=C(NC1=O)N=C(C=C2I)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Substituent Effects
The compound’s backbone consists of a 2H-pyrrolo[2,3-b]pyridin-2-one system, where a pyrrole ring is annulated to a pyridine ring at the 2,3-position. The 6-chloro and 4-iodo substituents introduce electron-withdrawing effects that modulate aromaticity and reactivity. X-ray crystallography of analogous structures reveals a planar bicyclic system with bond lengths consistent with delocalized π-electrons . The iodine atom’s polarizability enhances susceptibility to electrophilic substitution, while the chlorine atom stabilizes the ring through inductive effects .
Physicochemical Characteristics
Key properties include:
-
Molecular Formula: C₇H₄ClIN₂O
-
Molecular Weight: 308.48 g/mol
-
Solubility: >10 mg/mL in DMSO and DMF; <1 mg/mL in aqueous buffers at pH 7.4 .
The InChI string (InChI=1S/C7H4ClIN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)
) confirms the presence of intramolecular hydrogen bonding between the lactam oxygen and N-H group, contributing to conformational rigidity .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically begins with functionalized pyrrolopyridinone precursors. A representative pathway involves:
-
Iodination: Electrophilic iodination of 6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one using N-iodosuccinimide (NIS) in acetic acid .
-
Protection/Deprotection: Transient protection of the lactam nitrogen with acetyl groups to prevent side reactions during halogenation .
-
Cross-Coupling: Suzuki-Miyaura reactions with boronate esters to introduce aryl/heteroaryl groups at the 4-position .
Table 1: Synthetic Yields for Analogous Compounds
Step | Reagent | Yield (%) | Reference |
---|---|---|---|
Iodination | NIS/AcOH | 78 | |
N-Methylation | Methyl iodide/NaH | 92 | |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 65 |
Pharmacological Profile
Biological Target Engagement
The compound’s structural analogs demonstrate potent inverse agonism against RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T), a nuclear receptor implicated in IL-17 production. In Th17 cells, derivatives exhibit IC₅₀ values of 3.3–21 nM for IL-17 suppression, correlating with RORγt binding affinities (Kd = 5–12 nM) . The 4-iodo substituent enhances hydrophobic interactions with the receptor’s ligand-binding domain, while the 6-chloro group minimizes off-target activity against RORα and RORβ .
Structure-Activity Relationships (SAR)
-
Halogen Effects: Replacement of iodine with trifluoromethyl reduces potency by 10-fold, underscoring halogen bonding’s role .
-
Lactam Modification: Oxidation to a pyridone decreases metabolic stability (t₁/₂ < 30 min in hepatocytes) .
Table 2: Pharmacokinetic Parameters for Lead Analogues
Compound | RORγt IC₅₀ (nM) | IL-17 IC₅₀ (nM) | logD | Hep. Stability (t₁/₂, min) |
---|---|---|---|---|
4 | 5.5 | 75 | 4.4 | 106 |
63h | 12.8 | 21 | 2.9 | 631 |
Applications in Drug Discovery
Anti-Inflammatory Agents
Preclinical models show that methyl-substituted derivatives (e.g., 63h) reduce psoriatic lesion scores by 60% at 10 mg/kg/day, outperforming clinical benchmarks like secukinumab . The iodine atom’s bulk optimizes receptor residence time (t₁/₂ = 631 min), prolonging therapeutic effects .
Kinase Inhibition
Future Research Directions
Prodrug Development
Esterification of the lactam nitrogen could enhance oral bioavailability, currently limited to 22% in rodent models .
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA matrices) may mitigate rapid hepatic clearance (CLhep = 38 mL/min/kg) .
Structural Diversification
Introducing sp³-hybridized centers at the 3-position could improve solubility while maintaining RORγt affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume